molecular formula C11H12N2OS2 B2899755 N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-carboxamide CAS No. 863512-51-0

N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2899755
CAS RN: 863512-51-0
M. Wt: 252.35
InChI Key: KONWCYCHGXIHGU-UHFFFAOYSA-N
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Description

“N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized by the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with three different chloroacetamide reagents . The synthesized thiophenes have been used as precursors in the preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and following treatment of the corresponding thiosemicarbazone with chloroacetone and/or chloroacetic acid .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-8-13-9(7-16-8)4-5-12-11(14)10-3-2-6-15-10/h2-3,6-7H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONWCYCHGXIHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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